molecular formula C5H9N3O2 B8768773 5-(AMINOMETHYL)-5-METHYL-2,4-IMIDAZOLIDINEDIONE

5-(AMINOMETHYL)-5-METHYL-2,4-IMIDAZOLIDINEDIONE

Cat. No.: B8768773
M. Wt: 143.14 g/mol
InChI Key: MRWTYHBHRSYUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(AMINOMETHYL)-5-METHYL-2,4-IMIDAZOLIDINEDIONE: is a heterocyclic organic compound that belongs to the hydantoin family. Hydantoins are known for their diverse biological activities and are used in various pharmaceutical applications. This compound is characterized by a five-membered ring structure containing nitrogen and oxygen atoms, with an aminomethyl group and a methyl group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(AMINOMETHYL)-5-METHYL-2,4-IMIDAZOLIDINEDIONE typically involves the reaction of hydantoin with formaldehyde and ammonia. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 5-(AMINOMETHYL)-5-METHYL-2,4-IMIDAZOLIDINEDIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation catalysts.

    Substitution: The aminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated nitrogen atoms.

    Substitution: Substituted derivatives with various functional groups replacing the aminomethyl group.

Scientific Research Applications

Chemistry: 5-(AMINOMETHYL)-5-METHYL-2,4-IMIDAZOLIDINEDIONE is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine: The compound has shown promise in the development of new drugs, particularly in the treatment of neurological disorders. Its ability to modulate enzyme activity makes it a candidate for drug discovery and development.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(AMINOMETHYL)-5-METHYL-2,4-IMIDAZOLIDINEDIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

    5-Methylhydantoin: Lacks the aminomethyl group, resulting in different reactivity and biological activity.

    5-(Hydroxymethyl)-5-methylhydantoin: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different chemical properties.

    5-(Carboxymethyl)-5-methylhydantoin: Has a carboxymethyl group, which affects its solubility and reactivity.

Uniqueness: 5-(AMINOMETHYL)-5-METHYL-2,4-IMIDAZOLIDINEDIONE is unique due to the presence of the aminomethyl group, which enhances its reactivity and allows for a wide range of chemical modifications. This makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

5-(aminomethyl)-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C5H9N3O2/c1-5(2-6)3(9)7-4(10)8-5/h2,6H2,1H3,(H2,7,8,9,10)

InChI Key

MRWTYHBHRSYUJU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=O)N1)CN

Origin of Product

United States

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